
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid, also known as PPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPAC is a pyridine derivative that belongs to the class of heterocyclic compounds. This compound is synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学研究应用
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may improve cognitive function.
作用机制
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid inhibits acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels. This compound also has antioxidant properties, which may protect neurons from oxidative stress, a factor that is implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. This compound has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain. These effects may be due to its inhibition of acetylcholinesterase and butyrylcholinesterase, as well as its antioxidant properties.
实验室实验的优点和局限性
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase and butyrylcholinesterase, its antioxidant properties, and its ability to improve cognitive function. However, this compound also has limitations, including its low solubility in water, which can make it difficult to administer in experiments.
未来方向
There are several future directions for research on 2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid. One direction is to study its potential therapeutic applications in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another direction is to investigate the optimal dose and administration of this compound for maximum therapeutic effect. Additionally, further research is needed to understand the long-term effects of this compound on cognitive function and neuronal health. Finally, the development of more efficient methods for synthesizing this compound may improve its availability for research and potential therapeutic use.
合成方法
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid is synthesized using various methods, including the reaction of 2-aminopyridine with 3-bromobenzaldehyde in ethanol, followed by the addition of sodium borohydride. Another method involves the reaction of 2-aminopyridine with 3-chlorobenzaldehyde in ethanol, followed by the addition of sodium borohydride. These methods produce this compound with a yield of around 50-60%.
属性
IUPAC Name |
2-(3-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(20)14-7-4-9-17-15(14)18-10-8-13(11-18)12-5-2-1-3-6-12/h1-7,9,13H,8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXHZKQMODPLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)
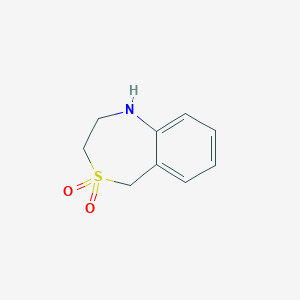
![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)
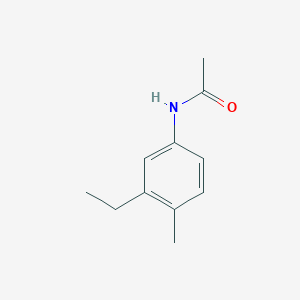
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)
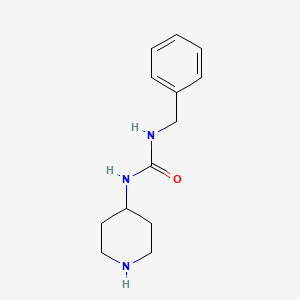
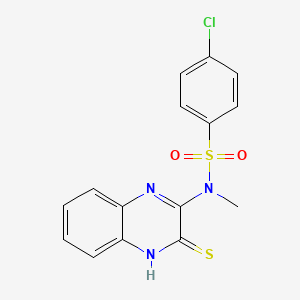

![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)

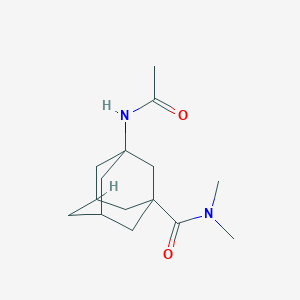
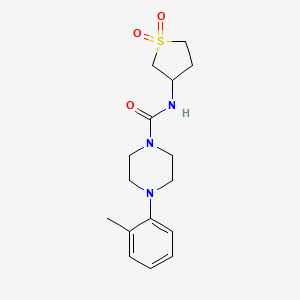
![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)